3-(4-Methoxyphenyl)cyclopentanone 3-(4-Methoxyphenyl)cyclopentanone
Brand Name: Vulcanchem
CAS No.: 116526-34-2
VCID: VC20879635
InChI: InChI=1S/C12H14O2/c1-14-12-6-3-9(4-7-12)10-2-5-11(13)8-10/h3-4,6-7,10H,2,5,8H2,1H3
SMILES: COC1=CC=C(C=C1)C2CCC(=O)C2
Molecular Formula: C12H14O2
Molecular Weight: 190.24 g/mol

3-(4-Methoxyphenyl)cyclopentanone

CAS No.: 116526-34-2

Cat. No.: VC20879635

Molecular Formula: C12H14O2

Molecular Weight: 190.24 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Methoxyphenyl)cyclopentanone - 116526-34-2

Specification

CAS No. 116526-34-2
Molecular Formula C12H14O2
Molecular Weight 190.24 g/mol
IUPAC Name 3-(4-methoxyphenyl)cyclopentan-1-one
Standard InChI InChI=1S/C12H14O2/c1-14-12-6-3-9(4-7-12)10-2-5-11(13)8-10/h3-4,6-7,10H,2,5,8H2,1H3
Standard InChI Key BXVGGHJBRCDSGU-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2CCC(=O)C2
Canonical SMILES COC1=CC=C(C=C1)C2CCC(=O)C2

Introduction

MethodKey ReagentsConditionsPotential AdvantagesReference
Vinyl Sulfoxonium Salt MethodVinyl sulfoxonium salts, lithium enediolatesSimilar to β-lactone synthesis conditionsVersatile approach for various substitution patterns
β-Ketoester Reactionβ-ketoester, vinyl sulfoxonium saltBased on Johnson and Huckin-Weiler methodsPotential for stereoselective synthesis
Sulfoxonium Ylide-Acrylate ReactionSulfoxonium ylide, acrylate, keteneIntercept enolate intermediateSuitable for electron-donating substituents
Lewis Acid Activationα,β-unsaturated aldehyde, β,γ-unsaturated α-ketoester, Ti(OiPr)4NHC catalyst, room temperatureHigh diastereoselectivity for related compounds
DIMCARB-Catalyzed ReactionCyclopentanone, 4-methoxybenzaldehydeH2O + EtOH as solventEnvironmentally friendly conditions

Additionally, Lewis acid-activated synthesis methods have been reported for highly substituted cyclopentanes and could potentially be adapted for the synthesis of 3-(4-Methoxyphenyl)cyclopentanone. These methods often involve the use of a titanium(IV) Lewis acid to coordinate with the reaction components, promoting conjugate addition and subsequent cyclization . The proposed pathway involves coordination of α,β-unsaturated aldehydes to titanium(IV) Lewis acid, followed by N-heterocyclic carbene (NHC) addition, extended Breslow intermediate formation, and a series of transformations leading to the cyclopentane product.

For related compounds like (E)-2-(4-methoxybenzylidene)cyclopentan-1-one (A2K10), researchers have developed a dimethylammonium dimethylcarbamate (DIMCARB)-catalyzed reaction using an environmentally friendly solvent system (H2O + EtOH) . This method could potentially be adapted for the synthesis of 3-(4-Methoxyphenyl)cyclopentanone with modifications to control the regiochemistry of the reaction.

ActivityExperimental ModelDose RangeKey FindingsReference
Anti-Alzheimer'sMorris Water Maze1-10 mg/kgDecreased escape latency in dose-dependent manner; maximum effect at 10 mg/kg (7.6±0.42 seconds in trial 3)
Anti-Alzheimer'sY-Maze Test1-10 mg/kgIncreased spontaneous alteration behavior; maximum effect of 75.5%±0.86%
AntiepilepticPentylenetetrazole-induced seizures1-10 mg/kgDelayed onset of myoclonic jerks (max 93.8±5.30 s) and tonic-clonic seizures (max 77.8±2.91 s)
AntiepilepticPentylenetetrazole-induced seizures1-10 mg/kgDecreased duration of tonic-clonic convulsions (min 12.9±1.99 s); Reduced mortality rate to 20% at 10 mg/kg
AntiparkinsonianHaloperidol-induced model1-10 mg/kgSignificantly prolonged hanging time and reduced tardive dyskinesia
AnalgesicHot-plate hyperalgesia1-10 mg/kgExtended latency in dose-dependent manner
AnalgesicMechanical allodynia1-10 mg/kgIncreased paw-withdrawal threshold; maximum effect at 10 mg/kg (1.5±0.06 g)
SafetyToxicity studies1-10 mg/kgNo mortality observed across tested dose range

In pharmacological studies, A2K10 demonstrated significant anti-Alzheimer's activity in the Morris water maze test by decreasing escape latency, with the strongest effect observed at 10 mg/kg dose. Similarly, in the Y-maze test, A2K10 dose-dependently increased spontaneous alteration behavior, reaching a maximum effect of 75.5%±0.86% .

The compound also exhibited potent antiepileptic properties, delaying the onset of pentylenetetrazole-induced myoclonic jerks and tonic-clonic seizures, while decreasing the duration of tonic-clonic convulsions . In a haloperidol-induced Parkinson's disease model, A2K10 significantly prolonged hanging time and reduced tardive dyskinesia, suggesting antiparkinsonian activity .

Furthermore, A2K10 demonstrated analgesic properties by extending latency in hot-plate hyperalgesia tests and increasing the paw-withdrawal threshold in mechanical allodynia models . Importantly, toxicity studies revealed no mortality across the tested dose range (1-10 mg/kg), suggesting a favorable safety profile .

While these results pertain to a structurally related compound, they highlight potential avenues for investigating the biological activities of 3-(4-Methoxyphenyl)cyclopentanone. The presence of the methoxy group in both compounds and the shared cyclopentanone scaffold suggests that similar pharmacological profiles might be observed, though rigorous testing would be necessary to confirm this hypothesis.

CategoryClassification/RecommendationReference
Hazard Classifications
Skin Corrosion/IrritationCategory 2 (Causes skin irritation)
Eye Damage/IrritationCategory 2A (Causes serious eye irritation)
Specific Target Organ Toxicity (Single Exposure)Category 3 - Respiratory System (May cause respiratory irritation)
Precautionary Measures
PreventionAvoid breathing dust/fume/gas/mist/vapors/spray
PreventionWash hands thoroughly after handling
PreventionUse only outdoors or in a well-ventilated area
PreventionWear protective gloves/clothing/eye protection/face protection
Emergency Response
Skin ContactWash with plenty of soap and water
InhalationRemove victim to fresh air and keep comfortable for breathing
Eye ContactRinse cautiously with water for several minutes; Remove contact lenses if present and easy to do; Continue rinsing
Storage and Disposal
StorageStore in a well-ventilated place with container tightly closed
DisposalDispose of contents/container in accordance with local regulations

When handling 3-(4-Methoxyphenyl)cyclopentanone, appropriate precautions should be taken, including avoiding inhalation of dust, fumes, or vapors; washing hands thoroughly after handling; working in well-ventilated areas; and wearing appropriate personal protective equipment . In case of exposure, specific procedures for skin contact, inhalation, and eye contact should be followed as outlined in safety documentation.

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